

Menadione Dimethylpyrimidinol Bisulfite (MPB) as a Provitamin K: A Technical Guide

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Compound of Interest

Compound Name: *Menadione dimethylpyrimidinol
bisulfite*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione dimethylpyrimidinol bisulfite (MPB), a synthetic, water-soluble derivative of menadione (Vitamin K3), serves as a potent provitamin K in animal nutrition. This technical guide provides an in-depth analysis of MPB, focusing on its mechanism of action, efficacy, and the experimental protocols used to validate its function. Through a comprehensive review of key studies, this document summarizes quantitative data on its biological activity in swine and poultry, details the methodologies of pivotal experiments, and presents visual diagrams of its metabolic pathway and experimental workflows. This guide is intended to be a core resource for researchers, scientists, and professionals in drug development investigating vitamin K metabolism and its applications.

Introduction

Vitamin K is an essential fat-soluble vitamin crucial for the synthesis of proteins required for blood coagulation and bone metabolism. While naturally occurring forms include phyloquinone (K1) from plants and menaquinones (K2) from bacterial synthesis, synthetic forms like menadione (K3) are widely used as dietary supplements, particularly in animal feed. Menadione itself is not biologically active but acts as a provitamin, being converted in the body to the active form, menaquinone-4 (MK-4).

Menadione dimethylpyrimidinol bisulfite (MPB) is a stabilized, water-soluble form of menadione. Its enhanced stability and bioavailability make it a preferred choice for inclusion in animal feed to prevent vitamin K deficiency, which can lead to hemorrhagic conditions. This guide delves into the technical details of MPB's function as a provitamin K, providing the scientific community with a consolidated resource of quantitative data and experimental methodologies.

Chemical Structure and Properties

Menadione dimethylpyrimidinol bisulfite is a salt formed between menadione bisulfite and 2-hydroxy-4,6-dimethylpyrimidine. The addition of the bisulfite and dimethylpyrimidinol moieties to the menadione core enhances its stability and water solubility.

- Chemical Name: 2-hydroxy-4,6-dimethylpyrimidinol salt of 2,3-dihydro-2-methyl-1,4-naphthoquinone-2-sulfonic acid
- Molecular Formula: $C_{17}H_{18}N_2O_6S$
- Synonyms: Hetrazeen, Menadione dimethyl-pyrimidinol bisulfate

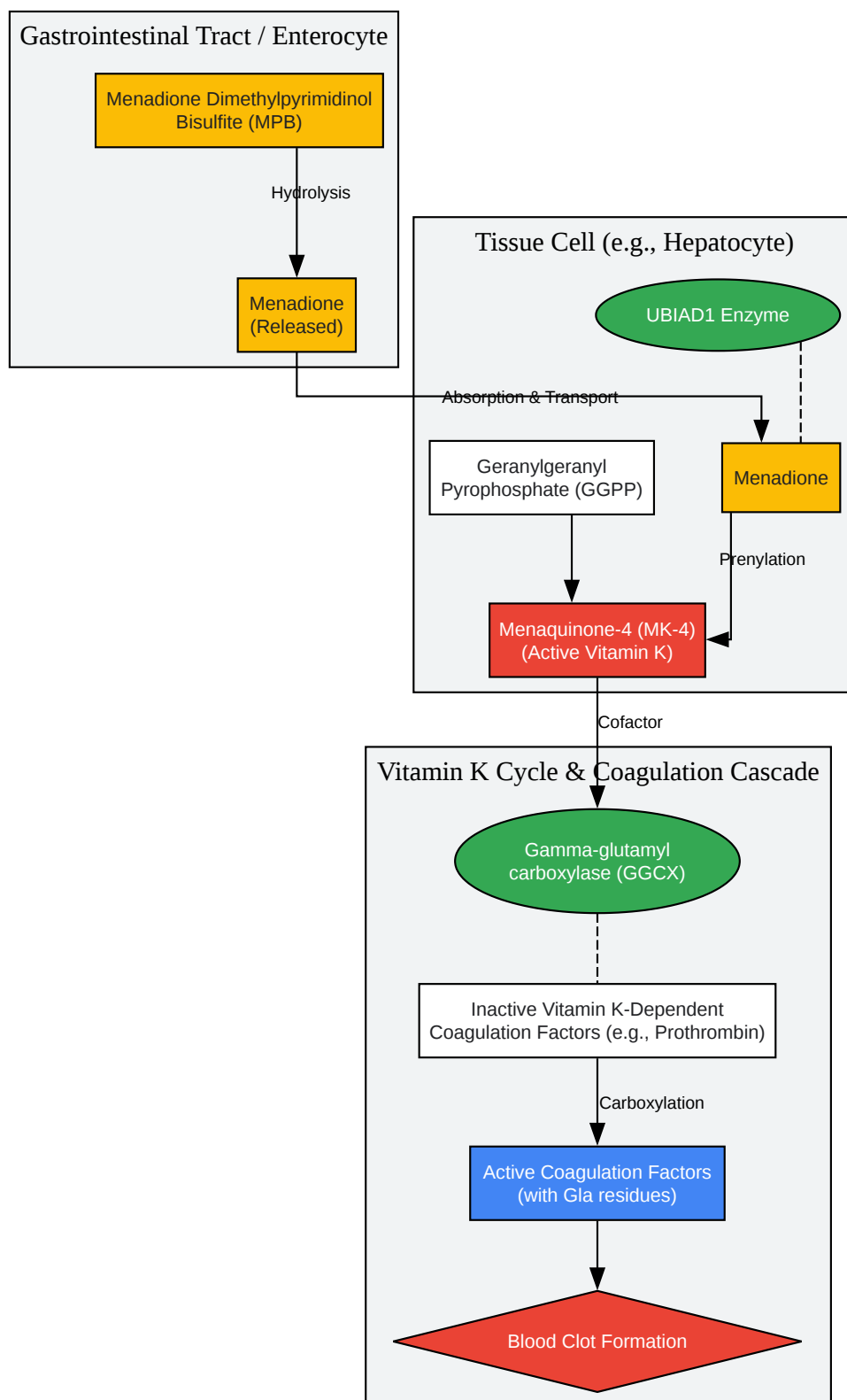
Mechanism of Action: Biotransformation to Menaquinone-4 (MK-4)

The biological activity of MPB is dependent on its conversion to menaquinone-4 (MK-4), the primary form of vitamin K stored in animal tissues. This biotransformation is a multi-step process.

First, it is proposed that MPB undergoes hydrolysis in the gastrointestinal tract or within the enterocytes, releasing menadione. Menadione is then absorbed and transported to various tissues.

In the tissues, menadione is converted to MK-4 through a prenylation reaction catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1). This enzyme transfers a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the menadione molecule, forming MK-4.

MK-4 then acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the post-translational carboxylation of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues on specific vitamin K-dependent proteins. These Gla residues are essential for the calcium-binding capacity of these proteins, enabling their biological activity in blood coagulation and bone metabolism.



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Figure 1: Metabolic Pathway of MPB to Active Vitamin K.

Efficacy of Menadione Dimethylpyrimidinol Bisulfite

The efficacy of MPB as a source of vitamin K has been demonstrated in several studies, primarily in swine and poultry, where vitamin K deficiency can lead to significant health issues and economic losses. The primary measure of vitamin K activity is the prothrombin time, which is the time it takes for blood plasma to clot. A longer prothrombin time indicates a vitamin K deficiency.

Efficacy in Swine

A key study by Seerley et al. (1976) evaluated the efficacy of MPB in growing swine. In this experiment, pigs were fed a diet containing an anticoagulant, pivalyl, to induce a vitamin K deficiency, and then supplemented with varying levels of MPB.

Table 1: Efficacy of MPB on Prothrombin Time in Swine

Treatment Group (mg MPB/kg diet)	Prothrombin Time (seconds)
0.0 (Pivalyl only)	No Clotting
1.1	> 300
2.2	240
4.4	180
8.8	152

Data extracted from Seerley et al. (1976).

The results clearly demonstrate that increasing levels of MPB in the diet progressively decreased prothrombin time, indicating a dose-dependent improvement in blood coagulation.

Efficacy in Poultry

The high biological activity of MPB has also been well-established in chicks. Studies by Griminger (1965) and Charles and Day (1968) compared the efficacy of MPB to other forms of menadione.

Table 2: Relative Vitamin K Activity of Menadione Sources in Chicks

Menadione Source	Relative Potency (compared to MSBC)
Menadione Sodium Bisulfite Complex (MSBC)	1.0
Menadione Dimethylpyrimidinol Bisulfite (MPB)	~2.0

Data synthesized from Griminger (1965) and Charles and Day (1968).

These studies consistently showed that MPB is approximately twice as potent as Menadione Sodium Bisulfite Complex (MSBC) in promoting blood coagulation in chicks.

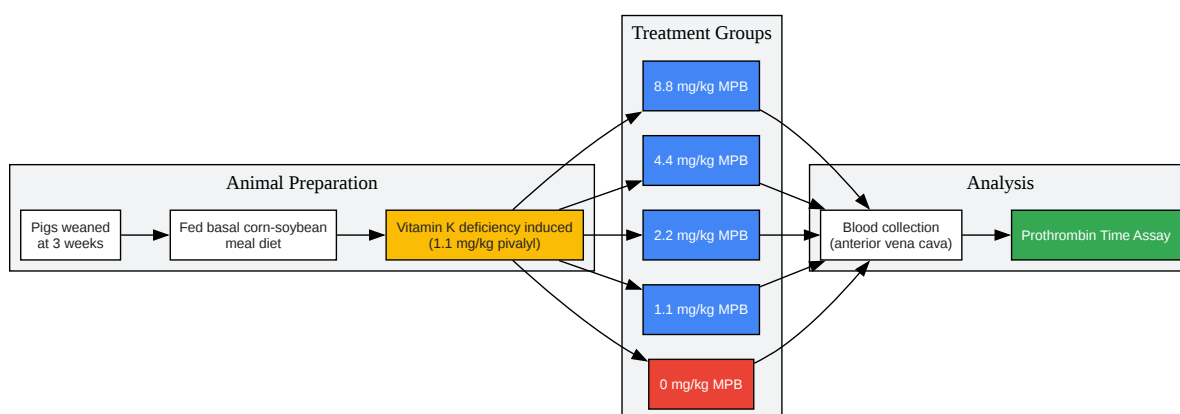
Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies cited.

Swine Efficacy Study (Seerley et al., 1976)

- Objective: To determine the efficacy of MPB as a vitamin K source in growing swine.
- Animals: Crossbred pigs, weaned at 3 weeks of age.
- Experimental Design:
 - Pigs were placed on a basal corn-soybean meal diet.
 - A vitamin K deficiency was induced by adding 1.1 mg/kg of the anticoagulant pivalyl to the diet.
 - Pigs were then randomly assigned to treatment groups receiving 0, 1.1, 2.2, 4.4, or 8.8 mg of MPB per kg of diet.
- Data Collection:
 - Blood samples were collected via anterior vena cava puncture.
 - Prothrombin time was determined on citrated plasma.

- Prothrombin Time Assay:
 - 0.1 ml of plasma was pipetted into a test tube.
 - The tube was placed in a 37°C water bath.
 - 0.2 ml of thromboplastin-calcium chloride reagent was added.
 - The time required for a fibrin clot to form was recorded.



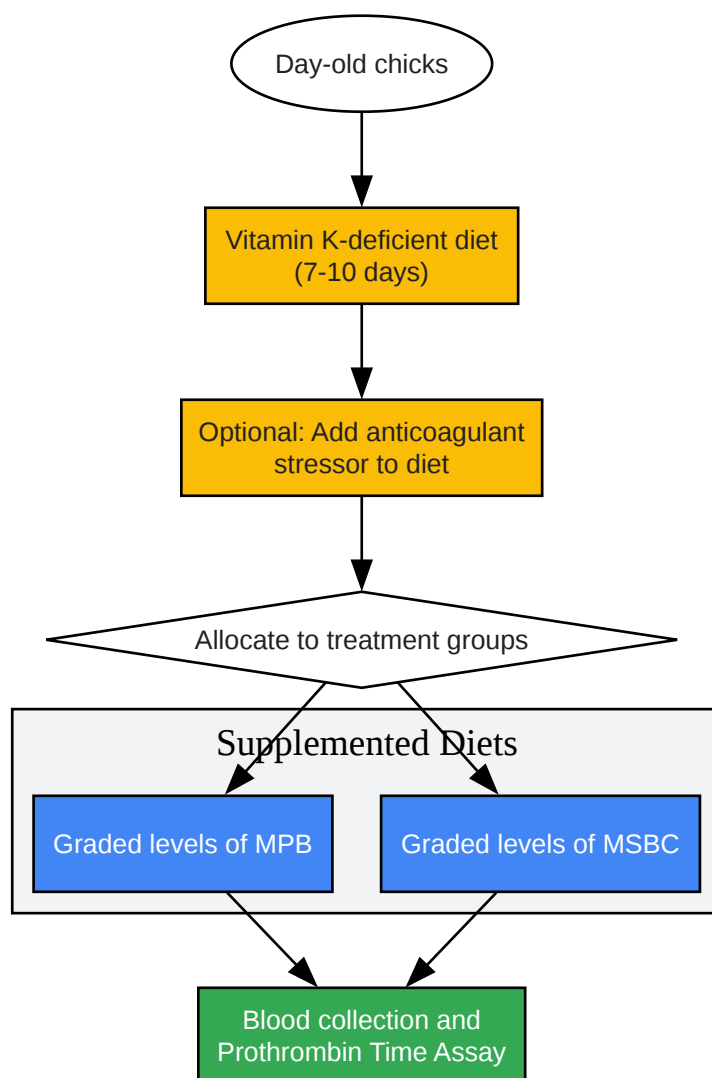
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Figure 2: Workflow for Swine Efficacy Study.

Chick Bioassay for Vitamin K Activity (Griminger, 1965; Charles and Day, 1968)

- Objective: To determine the relative biopotency of different menadione sources.
- Animals: Day-old male broiler chicks.

- Experimental Design:
 - Chicks were fed a vitamin K-deficient basal diet for a depletion period (typically 7-10 days).
 - An anticoagulant stressor (e.g., sulfaquinoxaline) was often included in the diet to exacerbate the deficiency.
 - Chicks were then allocated to treatment groups and fed the basal diet supplemented with graded levels of the different menadione sources (e.g., MPB and MSBC).
- Data Collection:
 - Blood was collected via cardiac puncture.
 - Prothrombin time was measured on the plasma.
- Prothrombin Time Assay: A one-stage prothrombin time test was typically used, similar to the swine protocol, but often with chicken-specific thromboplastin.



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Figure 3: General Workflow for Chick Bioassay.

Safety and Regulation

Menadione dimethylpyrimidinol bisulfite is regulated as a food additive for use in animal feed. For example, in the United States, the Code of Federal Regulations (21 CFR 573.620) permits its use as a nutritional supplement for the prevention of vitamin K deficiency in chicken and turkey feed at a level not to exceed 2 grams per ton of complete feed, and in the feed of growing and finishing swine at a level not to exceed 10 grams per ton of complete feed.[1]

Safety studies in target animals have shown a wide margin of safety. High levels of MPB (e.g., 2,253 mg/kg of diet) fed to broiler chicks produced no toxic effects, and daily gains and feed

efficiency were not different from control groups.

Conclusion

Menadione dimethylpyrimidinol bisulfite is a highly effective and safe source of provitamin K for use in animal nutrition. Its superior stability and bioavailability, particularly when compared to other menadione derivatives, make it a valuable tool for preventing vitamin K deficiencies in livestock. The conversion of the menadione moiety of MPB to the biologically active MK-4 is a well-established metabolic pathway, ensuring its efficacy in supporting the synthesis of vitamin K-dependent proteins crucial for hemostasis and bone health. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research and application of MPB in animal health and nutrition.

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References

- 1. researchgate.net [researchgate.net]
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